molecular formula C15H13BrN2O2 B11689348 4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11689348
M. Wt: 333.18 g/mol
InChI Key: NGGXIZNEXMJVTO-LICLKQGHSA-N
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Description

4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (–NHN=CH–) and are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 2-hydroxyacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The azomethine group (–NHN=CH–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both bromine and hydroxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

4-bromo-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O2/c1-10(13-4-2-3-5-14(13)19)17-18-15(20)11-6-8-12(16)9-7-11/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI Key

NGGXIZNEXMJVTO-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2O

Origin of Product

United States

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